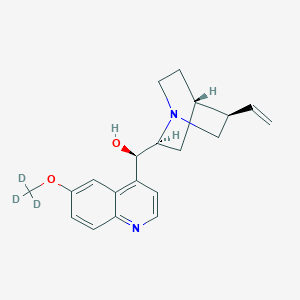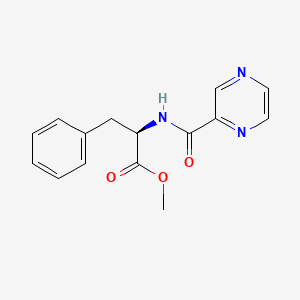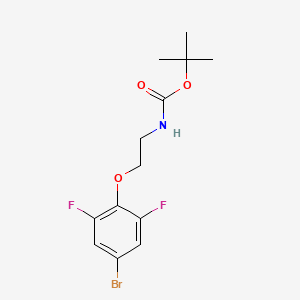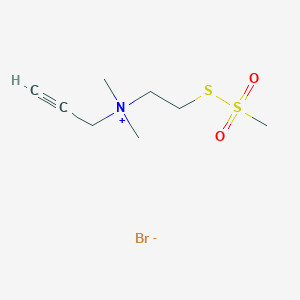
3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a bromine atom and a methyl group attached to the indole ring, along with a propanamine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine typically involves the following steps:
Bromination: The starting material, 5-methylindole, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
3-(4-Bromo-3-indolyl)-1-propanamine: Lacks the methyl group at the 5-position.
3-(5-Methyl-3-indolyl)-1-propanamine: Lacks the bromine atom at the 4-position.
3-(4-Chloro-5-methyl-3-indolyl)-1-propanamine: Has a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
3-(4-Bromo-5-methyl-3-indolyl)-1-propanamine is unique due to the presence of both the bromine atom and the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.
特性
分子式 |
C12H15BrN2 |
|---|---|
分子量 |
267.16 g/mol |
IUPAC名 |
3-(4-bromo-5-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H15BrN2/c1-8-4-5-10-11(12(8)13)9(7-15-10)3-2-6-14/h4-5,7,15H,2-3,6,14H2,1H3 |
InChIキー |
WEXKFRSMMQLZJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)NC=C2CCCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)


![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)

